molecular formula C16H27NOSi B14007656 N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine CAS No. 831227-08-8

N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine

Cat. No.: B14007656
CAS No.: 831227-08-8
M. Wt: 277.48 g/mol
InChI Key: SXYXFXXTKOLIJO-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine is an organosilicon-enamine hybrid compound characterized by a propenamine backbone (three-carbon chain with a conjugated double bond at position 1). Key structural features include:

  • Trimethylsilyloxy group at position 1, which enhances electrophilicity and serves as a protective or directing group in organic synthesis.
  • Phenyl substituent at position 3, contributing aromatic stabilization and influencing steric and electronic properties.
  • N,N-Diethylamine at the terminal nitrogen, increasing steric bulk and modulating basicity compared to dimethyl analogs.

This compound is primarily utilized in catalytic and synthetic applications, particularly in silylation reactions and enamine-mediated transformations .

Properties

CAS No.

831227-08-8

Molecular Formula

C16H27NOSi

Molecular Weight

277.48 g/mol

IUPAC Name

N,N-diethyl-3-phenyl-1-trimethylsilyloxyprop-1-en-1-amine

InChI

InChI=1S/C16H27NOSi/c1-6-17(7-2)16(18-19(3,4)5)14-13-15-11-9-8-10-12-15/h8-12,14H,6-7,13H2,1-5H3

InChI Key

SXYXFXXTKOLIJO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=CCC1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine typically involves the reaction of N,N-diethyl-3-phenylprop-1-en-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

N,N-Diethyl-3-phenylprop-1-en-1-amine+Trimethylsilyl chlorideThis compound\text{N,N-Diethyl-3-phenylprop-1-en-1-amine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} N,N-Diethyl-3-phenylprop-1-en-1-amine+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in the formation of various substituted derivatives.

Scientific Research Applications

N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound can be employed in biochemical studies to investigate its interactions with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The trimethylsilyloxy group can enhance the compound’s stability and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Structural Analogs with Silyl Modifications
Compound Name Molecular Formula Molecular Weight Key Features Applications/Reactivity Reference
N,N-Diethyl-3-phenylprop-1-en-1-amine C₁₃H₁₉N 189.30 Lacks silyloxy group; simpler enamine structure. Base for comparative reactivity studies
N,N-Diethyl-3-triethoxysilylpropan-1-amine C₁₃H₃₁NO₃Si 277.48 Triethoxysilyl group instead of trimethylsilyloxy; saturated backbone. Silane coupling agent in materials science
N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine C₈H₂₁NO₃Si 219.34 Trimethoxysilyl group on propane chain; no double bond. Surface modification of silica gels

Key Differences :

  • The trimethylsilyloxy group in the target compound enhances electrophilicity at the α-carbon compared to triethoxysilyl or saturated analogs, facilitating nucleophilic attacks .
  • The enamine backbone (prop-1-en-1-amine) enables conjugation, unlike saturated or propargyl analogs, promoting resonance stabilization in intermediates .
Substituent Variations on the Amine Group
Compound Name Amine Substituents Backbone Structure Reactivity Notes Reference
N,N-Dimethyl-3-phenylprop-1-en-1-amine N,N-Dimethyl Prop-1-en-1-amine Higher basicity due to reduced steric hindrance.
N-Methyl-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine N-Methyl, propargyl Prop-2-en-1-amine Propargyl group enables click chemistry; lower thermal stability.

Key Insight :

  • Diethyl substituents in the target compound reduce nucleophilicity compared to dimethyl analogs but improve solubility in non-polar solvents .
Functional Group Comparisons
Compound Name Functional Group Key Reactivity Reference
N-Benzyl-3-(dimethyl(phenyl)silyl)-N-methylprop-2-yn-1-amine Dimethyl(phenyl)silyl, propargyl Catalytic C–H silylation; aryl-Si bond stability.
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine Fluorophenyl, imidazolyl Bioactive ligand; targets kinase enzymes.

Critical Analysis :

  • The trimethylsilyloxy group in the target compound offers superior hydrolytic stability compared to methoxysilyl analogs, making it preferable in moisture-sensitive reactions .
  • Phenyl vs. Fluorophenyl : The absence of electron-withdrawing groups (e.g., fluorine) in the target compound increases electron density at the enamine system, favoring electrophilic substitutions .

Biological Activity

N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine, a compound with the molecular formula C16H27NOSi, has garnered interest in the scientific community due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a vinyl amine structure with a trimethylsilyl ether group. This configuration may influence its reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC16H27NOSi
Molecular Weight299.47 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on specific cancer cell lines.

Anticancer Activity

Recent studies have evaluated the compound's efficacy against different cancer types. For instance, research indicates that derivatives of similar vinyl amines can inhibit cell proliferation in cancer xenografts. The compound's structure suggests potential for similar activity.

Case Study: Inhibition of Cancer Cell Lines

A study conducted by Liu et al. (2018) tested various vinyl amines, indicating that compounds with similar structures showed IC50 values ranging from 15 nM to 642 nM against various cancer cell lines. While specific data for this compound is limited, its structural analogs demonstrated promising results in inhibiting cancer growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl group or the trimethylsilyl moiety could enhance its potency and selectivity towards specific targets.

Table 2: Summary of Biological Activities of Related Compounds

Compound NameTargetIC50 (nM)Activity Type
Vinyl Amine Derivative AFGFR115Enzymatic Inhibition
Vinyl Amine Derivative BEGFR40Antiproliferative
Vinyl Amine Derivative CHDAC720Inhibition

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